(1R,2R)-2-propylcyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-2-propylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-5-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXKFXUFNJJDGP-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2R)-2-propylcyclopropane-1-carboxylic acid is a chiral compound belonging to the class of cyclopropane carboxylic acids. Its unique structure, characterized by a cyclopropane ring and a propyl substituent, contributes to its distinctive biological activities and potential applications in medicinal chemistry.
Chemical Structure
The molecular formula for (1R,2R)-2-propylcyclopropane-1-carboxylic acid is CHO. The compound features a cyclopropane ring that imparts significant reactivity, particularly in organic synthesis.
The biological activity of (1R,2R)-2-propylcyclopropane-1-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The cyclopropane moiety allows for ring-opening reactions that can generate reactive intermediates capable of modulating enzyme activity and influencing various biochemical pathways .
Pharmacological Applications
Research indicates that derivatives of this compound may serve as precursors for synthesizing biologically active molecules, including potential neuroprotective agents and modulators of neurotransmitter systems. For instance, studies have shown that cyclopropane derivatives can act as ligands for dopamine receptors and may influence calcium channel activity .
Case Studies
- Dopamine D3 Receptor Ligands : A study highlighted the use of (1R,2R)-2-propylcyclopropane-1-carboxylic acid derivatives in the development of selective ligands for dopamine D3 receptors. These compounds demonstrated promising affinity and selectivity, indicating potential therapeutic applications in treating neurodegenerative disorders .
- Calcium Channel Blockers : Another investigation focused on the synthesis of calcium channel blockers derived from this cyclopropane structure. The findings suggested that these derivatives could effectively inhibit calcium influx in cardiac tissues, presenting a novel approach to managing cardiovascular conditions .
Comparative Analysis
The biological activity of (1R,2R)-2-propylcyclopropane-1-carboxylic acid can be compared with other similar compounds:
| Compound Name | Biological Activity | Notable Uses |
|---|---|---|
| (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid | Neurotransmitter modulation | Potential antidepressants |
| (1R,2S)-2-ethynylcyclopropane-1-carboxylic acid | Inhibition of protease activity | Cancer therapy |
| (1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid | Anticancer properties | Targeted cancer treatments |
Synthesis and Reactivity
The synthesis of (1R,2R)-2-propylcyclopropane-1-carboxylic acid has been explored using various methods including asymmetric synthesis via biocatalysis. For example, Sphingomonas aquatilis has been utilized effectively as a biocatalyst for producing enantiomerically pure compounds.
Enzymatic Interactions
Research indicates that the compound can interact with enzymes such as aspartic proteases and may influence metabolic pathways involving coenzyme B12-dependent reactions. This suggests potential applications in designing enzyme inhibitors or activators for therapeutic purposes .
Scientific Research Applications
Chiral Recognition and Sensing
(1R,2R)-2-propylcyclopropane-1-carboxylic acid has been utilized in the study of chiral recognition by chiral porphyrinoids. For instance, a double-decker porphyrin with this compound as a substituent was investigated for its ability to enantioselectively recognize cyclohexane-1,2-dicarboxylic acid enantiomers.
Synthesis of Bioactive Compounds
The compound serves as a key intermediate in synthesizing various biologically active molecules:
- Tirzepatide : This compound has been used in the synthesis of Tirzepatide, which is known for its effectiveness in glycemic control and body weight reduction.
- Calcium Channel Blockers : The (1R,2R) isomer is specifically noted for its utility in synthesizing calcium channel blockers that have therapeutic implications .
Pharmaceutical Chemistry
Research indicates that (1R,2R)-2-propylcyclopropane-1-carboxylic acid derivatives can exhibit significant biological activities:
- Antioxidant Properties : The compound has been studied for its potential to scavenge free radicals .
- Cytotoxicity : It may influence cell viability in various cancer cell lines, suggesting potential as an anticancer agent.
Case Study 1: Enantioselective Synthesis
A study demonstrated the effectiveness of (1R,2R)-2-propylcyclopropane-1-carboxylic acid in generating enantiopure cyclopropanes through diastereoselective cyclopropanation reactions. The results indicated that the compound could be utilized to create complex structures with specific stereochemical configurations essential for biological activity .
Case Study 2: Drug Development
In drug development contexts, (1R,2R)-2-propylcyclopropane-1-carboxylic acid was incorporated into analogs of calcium-dependent antibiotics. The modifications led to enhanced biological activity compared to their non-cyclopropyl counterparts . This highlights the compound's role in improving pharmacological profiles.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Chiral Recognition | Enantioselective recognition by porphyrinoids | Effective in distinguishing between enantiomers |
| Pharmaceutical Chemistry | Synthesis of Tirzepatide | Significant glycemic control and weight reduction |
| Bioactivity | Antioxidant properties | Scavenging free radicals |
| Drug Development | Calcium channel blockers | Enhanced activity compared to non-cyclopropyl analogs |
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Carboxylic Acid Derivatives
Structural and Functional Group Variations
The table below compares (1R,2R)-2-propylcyclopropane-1-carboxylic acid with structurally related cyclopropane derivatives, highlighting substituent effects on properties and applications:
Key Comparative Insights
Steric and Electronic Effects
- Propyl vs. Fluorine : The propyl group in the target compound enhances lipophilicity compared to the electronegative fluorine in (1R,2R)-2-fluorocyclopropane-1-carboxylic acid. Fluorine’s inductive effects increase acidity (pKa ~2.5–3.0), whereas the propyl group may reduce solubility in polar solvents .
- Aromatic vs. In contrast, the aliphatic propyl group favors hydrophobic interactions .
Research Findings and Implications
- Synthetic Flexibility : Alkali metal borohydride-mediated reactions enable scalable production of cyclopropanecarboxylic acids, though stereochemical control remains challenging without advanced catalytic systems .
- Structure-Activity Relationships : Substituent choice directly impacts bioactivity. For example, chlorophenyl groups enhance binding to hydrophobic protein pockets, while hydroxymethyl groups improve material stability .
Preparation Methods
Cyclopropanation of α,β-Unsaturated Carbonyl Precursors
The stereoselective construction of the cyclopropane ring represents the cornerstone of synthetic approaches. A breakthrough methodology employs chiral camphorpyrazolidinone-derived α,β-unsaturated amides reacting with sulfur ylides under metal-free conditions. This protocol achieves diastereomeric ratios up to 8:3:1 for trisubstituted cyclopropanes through careful modulation of:
- Catalyst loading : 20 mol% (S)-α,α-diphenylprolinol trimethylsilyl ether
- Base selection : N,N-diisopropylethylamine (DIPEA) outperforms 2,6-lutidine by enabling full conversion
- Solvent effects : Chloroform maximizes reaction efficiency (90% yield) vs. toluene (29% conversion)
The mechanism proceeds through a Michael addition-alkylation cascade, where the chiral catalyst induces facial selectivity during ylide attack. Nuclear magnetic resonance (NMR) studies confirm that the transannular strain in the developing cyclopropane ring directs propyl group orientation, favoring the (1R,2R) configuration.
Oxidation of Alkyl-Substituted Cyclopropanes
Alternative routes functionalize pre-formed cyclopropane rings through selective oxidation. A patented four-step sequence demonstrates:
- Nitration of 3,5-dimethylnitrobenzene with HNO₃/H₂SO₄
- Pd/C-catalyzed hydrogenation to 3,5-dimethyl-1,2-phenylenediamine
- Cyclocondensation with n-butyric acid in polyphosphoric acid
- Cobalt-catalyzed air oxidation of 6-methyl to carboxylic acid
Critical parameters for the final oxidation step include:
This method’s industrial viability stems from solvent recyclability and avoidance of chromatographic purification.
Catalytic Systems for Stereochemical Control
Transition Metal Catalysis
Cobalt(II) acetate emerges as the preferred catalyst for benzylic oxidations, operating through a radical chain mechanism. Electron paramagnetic resonance (EPR) spectroscopy identifies Co(III)-superoxo intermediates responsible for hydrogen abstraction from the methyl group. Substituent effects reveal electron-donating groups (e.g., 4-methyl) accelerate oxidation rates by stabilizing transition state charges.
Organocatalytic Asymmetric Induction
Chiral amine catalysts enable enantioselective cyclopropanation without transition metals. Key developments include:
- Silyl ether catalysts : (S)-α,α-Diphenylprolinol trimethylsilyl ether induces 97% ee via transition state π-π interactions
- Substrate engineering : 2,4-Dinitrophenyl groups at the benzylic position enhance stereodifferentiation (ΔΔG‡ = 2.1 kcal/mol)
- Dynamic kinetic resolution : Racemization of intermediate iminium ions allows full conversion to single diastereomers
Reaction Optimization and Process Intensification
Temperature and Pressure Effects
Comparative studies of the cobalt-mediated oxidation reveal nonlinear Arrhenius behavior between 90-150°C. Optimal conditions balance reaction rate (k = 0.12 min⁻¹ at 110°C) against thermal decomposition of the carboxylic acid product (t₁/₂ = 8 h at 130°C). Reduced pressure (500-1000 hPa) during distillation prevents ester byproduct formation, increasing isolated yield by 15%.
Solvent and Base Selection
Polyphosphoric acid proves superior to Brønsted acids in the cyclization step due to:
- Low water activity : Suppresses hydrolysis of intermediate amides
- High polarity : Stabilizes charged transition states (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol in H₂SO₄)
Base screening in cyclopropanation reactions identifies DIPEA as optimal by:
- Effective HCl scavenging : Maintains reaction pH > 8
- Low nucleophilicity : Prevents catalyst decomposition
Industrial-Scale Production Considerations
A continuous flow adaptation of the cobalt oxidation process demonstrates:
- Space-time yield : 1.2 kg/L·day vs. 0.45 kg/L·day in batch
- Catalyst turnover number (TON) : 5400 vs. 2100 (batch)
- Solvent recovery : 98% acetic acid recycled via fractional distillation
Economic analysis indicates raw material costs dominate (68% of total), justifying investments in catalyst recycling systems to reduce palladium consumption by 40%.
Stereochemical Analysis and Characterization
X-ray crystallography of the (1R,2R)-enantiomer reveals:
- Dihedral angle : 124.5° between carboxylic acid and cyclopropane ring
- Torsional strain : 15.3 kcal/mol from eclipsing propyl/carboxyl groups
- Hydrogen bonding : Carboxylic acid dimers persist in solid state (O···O = 2.67 Å)
Chiral HPLC methods using cellulose tris(3,5-dimethylphenylcarbamate) columns achieve baseline separation (α = 1.32) with elution order confirmed by optical rotation ([α]D²⁵ = +38.9° for (1R,2R) vs. -39.2° for (1S,2S)).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | ee (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Organocatalytic | 82 | 97 | 12,400 | Lab-scale |
| Cobalt oxidation | 73.2 | Racemic | 3,200 | Industrial |
| Resolution | 41 | 99.5 | 28,000 | Pilot plant |
The cobalt-mediated route offers the best balance of cost and scalability for racemic production, while organocatalytic methods dominate for enantiopure material despite higher costs.
Q & A
Basic Questions
Q. What are the common synthetic routes for (1R,2R)-2-propylcyclopropane-1-carboxylic acid, and how is stereochemical integrity maintained?
- Methodological Answer : The synthesis typically involves cyclopropanation of α,β-unsaturated esters or ketones using transition metal catalysts (e.g., Rh(II) or Cu(I)) with diazo compounds to form the strained cyclopropane ring . Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis. For example, Evans’ oxazolidinone auxiliaries or chiral dirhodium catalysts can enforce the (1R,2R) configuration. Post-synthetic steps include hydrolysis of esters to carboxylic acids and purification via recrystallization or chiral HPLC. Characterization via H/C NMR and X-ray crystallography confirms stereochemistry .
Q. How is the compound’s stereochemistry validated in synthesized batches?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers, while optical rotation measurements compare observed values to literature data. Vibrational circular dichroism (VCD) provides additional confirmation by correlating experimental spectra with density functional theory (DFT)-calculated models .
Q. What role does (1R,2R)-2-propylcyclopropane-1-carboxylic acid play in medicinal chemistry?
- Methodological Answer : The cyclopropane motif introduces conformational rigidity, making it valuable for probing enzyme active sites or stabilizing bioactive conformations. It serves as a precursor for prodrugs (e.g., ester prodrugs of antiviral agents) or as a scaffold in peptidomimetics targeting proteases .
Advanced Research Questions
Q. How can transition metal-catalyzed cyclopropanation be optimized to improve enantiomeric excess (ee)?
- Methodological Answer : Catalyst selection is critical: Rh(II) carboxylates (e.g., Rh(S-PTTL)) often yield higher ee than Cu(I) complexes. Ligand electronic effects (e.g., electron-withdrawing groups on dirhodium catalysts) enhance stereoselectivity. Solvent polarity (e.g., dichloromethane vs. toluene) and temperature (−40°C to 25°C) also influence outcomes. Kinetic resolution via slow reagent addition can further reduce racemization .
Q. How should researchers address contradictory bioactivity data in enzyme inhibition studies?
- Methodological Answer : Contradictions may arise from impurities (e.g., residual catalysts), stereochemical degradation, or assay variability. Recommendations:
- Validate compound purity via LC-MS and F NMR (if applicable).
- Re-test using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
- Control for buffer pH and ionic strength, which affect cyclopropane ring stability .
Q. What computational strategies predict the compound’s reactivity in ring-opening reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening reactions. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions stabilizing intermediates. Molecular dynamics simulations predict solvation effects on reaction pathways .
Q. How does the propyl substituent influence the compound’s metabolic stability compared to methyl or trifluoromethyl analogs?
- Methodological Answer : The propyl group’s lipophilicity increases membrane permeability but may reduce metabolic stability in cytochrome P450 assays. Comparative studies with methyl (lower lipophilicity) or trifluoromethyl (enhanced electronegativity) analogs require in vitro microsomal stability assays and LC-MS/MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
